An In-depth Technical Guide to 1-(oxolan-3-yl)-1H-pyrazol-4-ol: A Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 1-(oxolan-3-yl)-1H-pyrazol-4-ol: A Scaffold for Modern Drug Discovery
Disclaimer: Direct experimental data for 1-(oxolan-3-yl)-1H-pyrazol-4-ol is limited in publicly accessible literature. This guide is a comprehensive, predictive analysis based on the well-established chemical principles and documented properties of its core constituents: the 4-hydroxypyrazole and tetrahydrofuran (oxolane) moieties. All protocols and data are presented as expertly informed hypotheses to guide future research.
Introduction: Unveiling a Promising Chemical Entity
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 1-(oxolan-3-yl)-1H-pyrazol-4-ol represents a compelling fusion of two such scaffolds. The pyrazole ring is a five-membered aromatic heterocycle renowned for its presence in numerous approved pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Its 4-hydroxy substitution provides a crucial vector for interaction with biological targets and potential tautomeric forms that can influence binding kinetics.[4]
Simultaneously, the N-linked oxolane (tetrahydrofuran) moiety is a key structural motif found in various natural products and FDA-approved drugs.[5][6][7] Its inclusion is a modern medicinal chemistry tactic to enhance pharmacokinetic profiles. The tetrahydrofuran ring, as a conformationally restrained ether, can improve aqueous solubility, modulate lipophilicity, and provide an additional hydrogen bond acceptor, thereby optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[8]
This guide provides a detailed exploration of the predicted chemical properties, a plausible synthetic route, and the potential therapeutic applications of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, positioning it as a high-potential building block for the development of next-generation therapeutics.
Molecular Structure and Predicted Physicochemical Properties
The structure of 1-(oxolan-3-yl)-1H-pyrazol-4-ol combines the aromatic, electron-rich pyrazole system with a saturated, polar oxolane ring. This amalgamation dictates its physical and chemical character.
Caption: Proposed synthetic workflow for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Hypothetical Experimental Protocol: Synthesis
Step 1: Synthesis of 3-(Tosyloxy)tetrahydrofuran
-
To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification. Causality: Tosylation converts the poorly-leaving hydroxyl group into an excellent leaving group (tosylate), activating the 3-position of the tetrahydrofuran ring for subsequent nucleophilic substitution by the pyrazole nitrogen.
Step 2: Synthesis of 1-(oxolan-3-yl)-4-iodo-1H-pyrazole
-
To a mixture of 4-iodopyrazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous Dimethylformamide (DMF), add the 3-(tosyloxy)tetrahydrofuran (1.2 eq) from Step 1.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(oxolan-3-yl)-4-iodo-1H-pyrazole. Causality: This is a standard N-alkylation reaction. The basic conditions facilitated by K₂CO₃ deprotonate the pyrazole nitrogen, which then acts as a nucleophile to displace the tosylate group on the tetrahydrofuran ring. [9] Step 3: Synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
-
In a reaction vessel, combine 1-(oxolan-3-yl)-4-iodo-1H-pyrazole (1.0 eq), Copper(I) iodide (0.2 eq), L-proline (0.4 eq), and Sodium Hydroxide (2.5 eq).
-
Add Dimethyl Sulfoxide (DMSO) as the solvent and heat the mixture to 90-100 °C under an inert atmosphere (e.g., Argon).
-
Stir the reaction for 18-24 hours, monitoring for the consumption of the starting material by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and acidify to pH ~5-6 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield 1-(oxolan-3-yl)-1H-pyrazol-4-ol. Causality: This copper-catalyzed hydroxylation of an aryl halide is an effective method for introducing a hydroxyl group onto an aromatic ring. L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction. [10]
Predicted Chemical Reactivity and Stability
-
Acidity: The hydroxyl group on the pyrazole ring is phenolic in nature and thus weakly acidic. It will readily deprotonate in the presence of a base. This property is key for its interaction with biological targets, where it can act as a hydrogen bond donor.
-
Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C5 position, as the C4 position is occupied. [11]* Oxolane Ring Stability: The tetrahydrofuran ring is generally stable under neutral and basic conditions. However, it can undergo acid-catalyzed ring-opening, particularly in the presence of strong, non-nucleophilic acids. [12][13]* Peroxide Formation: Like other ethers, tetrahydrofuran can form explosive peroxides upon exposure to air and light. [5]Therefore, long-term storage of 1-(oxolan-3-yl)-1H-pyrazol-4-ol should be under an inert atmosphere, in a dark, cool place, and it should be periodically tested for the presence of peroxides, especially before any distillation or concentration to dryness.
Predicted Spectroscopic Characterization
While experimental spectra are not available, a predicted analysis based on known spectral data for pyrazole and tetrahydrofuran derivatives provides a useful reference for future characterization. [14][15]
| Spectroscopy | Predicted Key Features |
|---|---|
| ¹H NMR | - Pyrazole Protons: Two singlets in the aromatic region (~7.0-8.0 ppm) corresponding to C3-H and C5-H. - Oxolane Protons: A multiplet for the methine proton (CH-N) at ~4.5-5.0 ppm. A series of multiplets for the four methylene protons (CH₂) in the upfield region (~2.0-4.0 ppm). - Hydroxyl Proton: A broad singlet, chemical shift is solvent-dependent (~5.0-9.0 ppm). |
| ¹³C NMR | - Pyrazole Carbons: Signals for C3, C4, and C5 in the aromatic region (~120-150 ppm), with C4 (bearing the OH group) being the most downfield. - Oxolane Carbons: Signals for the four carbons of the THF ring in the aliphatic region (~25-80 ppm). |
| FT-IR (cm⁻¹) | - O-H Stretch: Broad absorption band around 3200-3500 cm⁻¹. - C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹. - C=C/C=N Aromatic Stretch: Peaks in the 1400-1600 cm⁻¹ region. - C-O Ether Stretch: Strong, characteristic absorption around 1050-1150 cm⁻¹. |
Potential Applications in Drug Discovery & Pharmacology
The true value of 1-(oxolan-3-yl)-1H-pyrazol-4-ol lies in its potential as a scaffold in drug discovery. The pyrazole core is a proven pharmacophore, while the oxolane moiety serves as a pharmacokinetic modulator.
Potential Therapeutic Targets
-
Kinase Inhibition: A vast number of kinase inhibitors incorporate a pyrazole core. The 4-hydroxy group can form a critical hydrogen bond in the hinge region of many kinase active sites. The oxolane substituent can be tailored to occupy adjacent hydrophobic pockets, improving potency and selectivity. Targets could include protein tyrosine kinases (e.g., EGFR, Abl) and serine/threonine kinases (e.g., IKK, TBK1). [16][17]* Anti-inflammatory Agents: Celecoxib, a well-known COX-2 inhibitor, is a pyrazole derivative. The 4-hydroxypyrazole scaffold could be explored for developing novel anti-inflammatory drugs targeting enzymes in the arachidonic acid pathway or other inflammatory mediators. [3]* Antiviral and Anticancer Agents: The natural product Pyrazofurin, a 4-hydroxypyrazole C-glycoside, exhibits both antiviral and antitumor properties. [1]This provides a strong rationale for investigating 1-(oxolan-3-yl)-1H-pyrazol-4-ol and its derivatives for similar activities.
Caption: Potential mechanism of action as a kinase inhibitor.
Role of the Oxolane (Tetrahydrofuran) Moiety
The introduction of the THF ring is a strategic choice to overcome common drug development hurdles:
-
Improved Solubility: The polar ether oxygen enhances aqueous solubility compared to an analogous alkyl or cycloalkyl substituent.
-
Reduced Lipophilicity: Compared to a cyclohexane ring, the THF bioisostere lowers the compound's LogP, which can lead to a better ADME profile and reduce off-target toxicity. [8]3. Metabolic Stability: The cyclic ether structure can block sites of metabolism that might be present on a simple alkyl chain.
-
Target Interactions: The oxygen atom can act as a hydrogen bond acceptor, providing an additional anchor point within a protein's binding site.
Conclusion and Future Directions
1-(oxolan-3-yl)-1H-pyrazol-4-ol is a molecule of significant synthetic and medicinal interest. While direct experimental data remains to be published, a thorough analysis of its constituent parts provides a strong foundation for its exploration. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic properties offer a roadmap for its synthesis and characterization.
Most importantly, the fusion of the pharmacologically validated pyrazole core with the pharmacokinetically favorable tetrahydrofuran moiety makes this compound, and its future derivatives, highly attractive candidates for screening and lead optimization programs. We strongly encourage further investigation into this promising scaffold as a potential key to unlocking new therapies for a range of human diseases.
References
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved March 10, 2026, from [Link]
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines. (WO2011161612A1).
-
Cederbaum, A. I., & Cohen, G. (1984). Production of 4-hydroxypyrazole From the Interaction of the Alcohol Dehydrogenase Inhibitor Pyrazole With Hydroxyl Radical. PubMed. Retrieved from [Link]
-
Wang, J., & Wang, B. (2018). Stability of 4H-pyrazoles in physiological environments. ResearchGate. Retrieved from [Link]
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry.
- Zhang, X., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. Retrieved from [Link]
-
Elguero, J., et al. (1992). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. ResearchGate. Retrieved from [Link]
-
Reddy, C. R., et al. (2012). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. Retrieved from [Link]
-
Chen, Y.-C., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. PMC. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazol-4-ol. Retrieved March 10, 2026, from [Link]
-
Rojas-Montoya, A., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. Retrieved from [Link]
-
Li, S., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. Retrieved from [Link]
-
Al-Masoudi, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound. (WO2007094225A9).
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
- Fehér, M., & Szabo, S. (1977). Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Acta Pharmacologica et Toxicologica.
-
ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
- Yan, R., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing.
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2012).
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
ACS Omega. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. Retrieved from [Link]
-
MDPI. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 4-iodo-1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine. Retrieved March 10, 2026, from [Link]
-
PubMed. (2014). Novel pyrazole integrated 1,3,4-oxadiazoles: synthesis, characterization and antimicrobial evaluation. Retrieved from [Link]
- Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES.
-
ResearchGate. (n.d.). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]
-
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
-
Chemsrc. (2025). 4-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
- RSC Publishing. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
- Chemistry & Biology Interface. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- PMC. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
-
Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]
- ResearchGate. (n.d.).
-
Aditya Dye Chem. (n.d.). THF (Tetrahydrofuran). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. mdpi.com [mdpi.com]
- 10. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epj-conferences.org [epj-conferences.org]
- 12. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. visnav.in [visnav.in]
- 15. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
